N-cyclopropyl-4-[(methylamino)methyl]benzamide hydrochloride
Overview
Description
N-cyclopropyl-4-[(methylamino)methyl]benzamide hydrochloride is a useful research compound. Its molecular formula is C12H17ClN2O and its molecular weight is 240.73 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-cyclopropyl-4-[(methylamino)methyl]benzamide hydrochloride is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a serine/threonine kinase, an essential component of the MAP kinase signal transduction pathway .
Mode of Action
It is known that mapk14 plays an important role in the cascades of cellular responses evoked by extracellular stimuli such as proinflammatory cytokines or physical stress leading to direct activation of transcription factors .
Biological Activity
N-cyclopropyl-4-[(methylamino)methyl]benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropyl group attached to a benzamide core, which contributes to its distinct biological properties. The molecular formula is C_{12}H_{16}ClN_{2}O, with a molecular weight of approximately 204.27 g/mol. The compound is often studied in its hydrochloride form, which enhances its solubility and bioavailability.
Pharmacological Activity
Research indicates that this compound exhibits notable biological activity in various domains:
- Antidepressant and Anxiolytic Effects : Preliminary studies suggest that this compound may have potential applications in treating depression and anxiety disorders. Its interactions with neurotransmitter systems, particularly serotonin receptors, are of particular interest.
- Anticonvulsant Activity : Related compounds have shown efficacy in treating seizure disorders, suggesting that this compound may also possess anticonvulsant properties.
- Target Interactions : The compound interacts with various biological targets, including enzymes and receptors involved in neurological pathways. This interaction profile positions it as a candidate for further investigation in the context of neurological disorders.
The precise mechanisms through which this compound exerts its effects are still under investigation. However, its structural characteristics suggest that it may function as a modulator of neurotransmitter systems, particularly through selective agonism or antagonism at specific receptor sites.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antidepressant Effects : A research study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depression-like behaviors, indicating potential antidepressant properties.
- Anticonvulsant Evaluation : In another study focusing on seizure models, the compound was evaluated for its efficacy against induced seizures. Results indicated that it displayed anticonvulsant activity comparable to traditional medications, suggesting a promising therapeutic profile for seizure disorders.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds is useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-Cyclopropyl-4-(cyclopropylamino)methylbenzamide | Additional cyclopropyl group | Potentially different pharmacokinetics |
Benzothiazole derivatives | Different heterocyclic core | Explored for enhanced stability and anticancer activity |
N-Cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide | Contains morpholine moiety | Enhanced receptor selectivity |
Properties
IUPAC Name |
N-cyclopropyl-4-(methylaminomethyl)benzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-13-8-9-2-4-10(5-3-9)12(15)14-11-6-7-11;/h2-5,11,13H,6-8H2,1H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQCXPBVGUIZTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C(=O)NC2CC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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